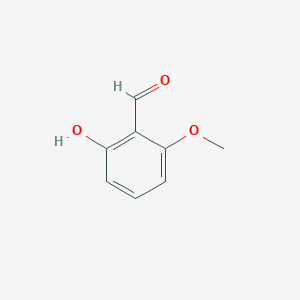

2-Hydroxy-6-methoxybenzaldehyde

Beschreibung

Significance in Contemporary Chemical and Biomedical Research

In modern research, 2-Hydroxy-6-methoxybenzaldehyde is primarily valued as a versatile intermediate in organic synthesis. cymitquimica.com Its molecular structure, featuring reactive hydroxyl and aldehyde groups, allows it to participate in a range of chemical reactions to form more complex molecules. cymitquimica.com This utility is harnessed in several areas of chemical and biomedical research.

One of the most significant applications is in the synthesis of pharmaceuticals. Research has identified it as a key intermediate in the creation of novel compounds for drug discovery. For instance, it is a building block in the synthesis of Voxelotor, a drug used for treating sickle cell disease. chembk.com It is also utilized in the development of potential anticancer drugs. chembk.com Beyond pharmaceuticals, it serves as a precursor in the synthesis of specialized dyes. chembk.com

The presence of the hydroxyl and methoxy (B1213986) groups on the benzaldehyde (B42025) structure also imparts potential biological activities, with antioxidant properties being of particular interest to researchers. cymitquimica.com This has led to its investigation in the development of new agents for cosmetics and other applications where antioxidant capabilities are beneficial. cymitquimica.com The compound's role as a building block is central to its importance, enabling the construction of larger, functional molecules for a variety of scientific applications. bldpharm.com

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₈H₈O₃ | cymitquimica.comsigmaaldrich.com |

| Molecular Weight | 152.15 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| CAS Number | 700-44-7 | cymitquimica.comsigmaaldrich.com |

| Synonyms | 6-Methoxysalicylaldehyde, 2-Hydroxy-6-Methoxy Benzaldehyde | cymitquimica.com |

Historical Context of Related Benzaldehyde Compounds in Research

The scientific journey of this compound is best understood within the broader historical context of benzaldehyde and its derivatives. Benzaldehyde, the simplest aromatic aldehyde, was first isolated in 1803 by the French pharmacist Martrès from bitter almonds. wikipedia.orgtechvina.vn This discovery was a crucial early step in organic chemistry. The compound's structure and synthesis were later elucidated in the 1830s by German chemists Justus von Liebig and Friedrich Wöhler, whose work laid a foundational stone for the structural theory of organic chemistry. wikipedia.orgbritannica.com

Over time, research expanded to other naturally occurring and synthetic benzaldehydes, which became staples in chemical synthesis. Two of the most notable related compounds are salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) and vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde).

Salicylaldehyde: This compound, which shares the 2-hydroxybenzaldehyde core with the subject of this article, has long been a focus of research. It is a key precursor in the synthesis of coumarins, Schiff bases, and other heterocyclic compounds. wikipedia.org Studies have extensively investigated Schiff bases derived from salicylaldehyde for their potential antimicrobial, antifungal, and antioxidant properties. rsc.orgresearchgate.net

Vanillin: As one of the most important flavoring agents worldwide, vanillin has been the subject of extensive research, not only for its organoleptic properties but also for its chemical reactivity. acs.org Like salicylaldehyde, it is frequently used to synthesize Schiff bases that exhibit significant biological activities, including antimicrobial and antioxidant effects. rsc.orgresearchgate.net The study of vanillin and its isomers, such as 2-hydroxy-4-methoxybenzaldehyde (B30951), has revealed a wide array of potential medicinal properties, including anti-inflammatory, neuroprotective, and hepatoprotective activities, further stimulating interest in the therapeutic potential of this class of compounds. researchgate.netinnovareacademics.in

The historical and ongoing research into these related benzaldehydes has created a rich scientific backdrop, informing and motivating the investigation of less common derivatives like this compound for their unique properties and synthetic potential.

Unveiling the Therapeutic Potential of this compound: A Structural Perspective

The chemical compound this compound, a member of the benzaldehyde family, is a subject of growing interest in the field of medicinal chemistry. Its unique structural arrangement, featuring a hydroxyl and a methoxy group on the benzene (B151609) ring, provides a versatile scaffold for the development of novel therapeutic agents. This article delves into the intricate relationship between the structure of this compound and its biological activity, exploring the design principles that guide the synthesis of its potent analogues.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-hydroxy-6-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-8-4-2-3-7(10)6(8)5-9/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZJPDDVDKXHRLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60220262 | |

| Record name | 6-Methoxysalicylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700-44-7 | |

| Record name | 2-Hydroxy-6-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=700-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxysalicylaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methoxysalicylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxysalicylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar Studies and Drug Design

The biological potency of derivatives of 2-Hydroxy-6-methoxybenzaldehyde is intricately linked to their chemical structure. Researchers have explored how modifications to the parent molecule can enhance its therapeutic effects, leading to the development of novel drug candidates.

The specific placement of the hydroxyl and methoxy (B1213986) groups on the benzaldehyde (B42025) ring is a critical determinant of biological activity. Studies on isomers of methoxy-substituted hydroxybenzaldehydes have revealed that the relative positions of these functional groups significantly influence their efficacy. For instance, in studies of related compounds like 2-hydroxy-4-methoxybenzaldehyde (B30951), the presence and position of the methoxy group have been shown to impact larvicidal activity against disease vectors like Anopheles gambiae. scispace.com

The substitution of the hydroxyl and aldehyde groups also plays a pivotal role. The carbonyl and hydroxyl groups, particularly when positioned ortho to each other as in this compound, are often crucial for biological action. scispace.com Altering these groups, for example by converting the hydroxyl group to a benzyl (B1604629) ether, has been shown in related isomers to markedly improve activity in certain assays. scispace.com Conversely, the methoxy group itself can sometimes have an antagonistic effect on the biological activity of the parent hydroxybenzaldehyde. scispace.com

| Compound/Derivative | Modification from 2-Hydroxy-4-methoxybenzaldehyde | Effect on Larvicidal Activity (LD50 µg/mL) |

| 2-Hydroxy-4-methoxybenzaldehyde | - | 22 |

| 2-Benzyloxy-4-methoxybenzaldehyde | Hydroxyl group converted to benzyl ether | 10 |

| 2-Hydroxybenzaldehyde | Removal of the methoxy group | 9 |

| 2-Benzyloxybenzaldehyde | Removal of methoxy, hydroxyl to benzyl ether | 4.8 |

| Benzylphenyl ether | Removal of aldehyde and methoxy, hydroxyl to benzyl ether | 1.2 |

This table is based on data for the isomer 2-hydroxy-4-methoxybenzaldehyde and its congeners, illustrating the impact of substituent changes on biological potency. scispace.com

A pharmacophore model represents the key structural features of a molecule that are essential for its interaction with a specific biological target. For a molecule like this compound, a pharmacophore model would highlight the spatial arrangement of features such as hydrogen bond donors (the hydroxyl group), hydrogen bond acceptors (the carbonyl and methoxy oxygen), and the aromatic ring. These models are instrumental in virtual screening campaigns to identify new compounds with similar biological activities. While a specific pharmacophore model for this compound is not extensively detailed in the public domain, the principles of pharmacophore modeling are widely applied in the design of its derivatives.

The design of new analogues of this compound is guided by established structure-activity relationships. A primary strategy involves the modification of the hydroxyl and aldehyde functional groups to explore different interactions with biological targets. For example, the synthesis of ether or ester derivatives of the hydroxyl group can modulate the compound's lipophilicity and pharmacokinetic properties.

Another key design principle is the introduction of new substituents onto the aromatic ring. This can influence the electronic properties of the molecule and provide additional points of interaction with a biological target. The goal is often to enhance potency and selectivity for a particular therapeutic target while minimizing off-target effects.

The scaffold of this compound and its isomers serves as a valuable starting point for the structure-based design of potent enzyme inhibitors.

In the development of 12-lipoxygenase inhibitors, a related scaffold, 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide, has been optimized. nih.gov This demonstrates the potential of the hydroxy-methoxybenzylamine core in designing selective inhibitors for enzymes involved in inflammatory and disease processes. nih.gov The hydroxyl and methoxy groups in these derivatives are crucial for their potent inhibitory activity. nih.gov

Furthermore, the 2-aroylbenzofuran scaffold, which can be synthesized from derivatives of hydroxybenzaldehydes, is a key component in the design of microtubule inhibitors. nih.gov In this context, the benzofuran (B130515) ring system acts as a scaffold to which various aroyl groups and other functionalities can be attached. nih.gov Structure-based design strategies for these inhibitors focus on optimizing the interactions of the aroyl group and other substituents with the colchicine (B1669291) binding site on tubulin. nih.gov The introduction of different substituents on the aroyl ring, such as methoxy groups, can significantly affect the antiproliferative activity of these compounds. nih.gov For instance, derivatives with a 3',4',5'-trimethoxybenzoyl group have shown high potency. nih.gov

| Derivative Class | Target | Key Design Features |

| Benzylamino-benzenesulfonamides | 12-Lipoxygenase | 2-hydroxy-3-methoxybenzylamine core, sulfonamide group |

| 2-Aroylbenzofurans | Tubulin | Benzofuran scaffold, aroyl group with various substitutions (e.g., methoxy groups) |

Advanced Analytical Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-Hydroxy-6-methoxybenzaldehyde by probing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Key signals for this compound include a distinct peak for the aldehydic proton, signals for the aromatic protons on the benzene (B151609) ring, a singlet for the methoxy (B1213986) group protons, and a broad signal for the hydroxyl proton, which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Characteristic signals are observed for the carbonyl carbon of the aldehyde group, the carbon atoms of the benzene ring (with distinct shifts for those bearing the hydroxyl, methoxy, and aldehyde groups), and the carbon of the methoxy group. rsc.org

A predicted ¹³C NMR spectrum in D₂O shows multiple peaks, indicating the various carbon environments. hmdb.cahmdb.ca

Interactive Data Table: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| 196.4 | C=O (Aldehyde) |

| 163.5 | C-OH |

| 162.8 | C-OCH₃ |

| 135.2 | Aromatic CH |

| 110.1 | Aromatic C |

| 108.9 | Aromatic CH |

| 102.1 | Aromatic CH |

| 56.7 | OCH₃ |

Note: This data is predictive and may vary from experimental values.

Mass Spectrometry Techniques (e.g., FAB-MS, GC-MS) for Molecular Fingerprinting

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, providing a unique "molecular fingerprint."

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is useful for analyzing volatile derivatives of the compound. The resulting mass spectrum displays a molecular ion peak corresponding to the compound's molecular weight, along with fragment ions that help to confirm the structure. nih.govnist.govnih.gov For instance, the molecular ion peak for this compound would be observed at a mass-to-charge ratio (m/z) of approximately 152.15. sigmaaldrich.com

Fast Atom Bombardment-Mass Spectrometry (FAB-MS): FAB-MS is a soft ionization technique that is particularly useful for analyzing non-volatile or thermally labile compounds. It can provide clear molecular ion information with minimal fragmentation.

Interactive Data Table: Key Mass Spectrometry Fragments for this compound

| m/z | Interpretation |

| 152 | Molecular Ion [M]⁺ |

| 151 | [M-H]⁺ |

| 137 | [M-CH₃]⁺ |

| 125 | [M-CHO]⁺ or [M-H-C₂H₂]⁺ |

| 107 | [M-CHO-H₂O]⁺ |

Note: Fragmentation patterns can vary depending on the specific mass spectrometry technique and conditions used.

Vibrational and Electronic Spectroscopy (e.g., IR, UV-Vis) for Functional Group Analysis

Vibrational and electronic spectroscopy provide valuable information about the functional groups present in this compound and its electronic transitions.

Infrared (IR) Spectroscopy: The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups. nist.gov Key absorptions include a broad band for the hydroxyl (-OH) group, a sharp peak for the carbonyl (C=O) group of the aldehyde, C-O stretching vibrations for the ether linkage, and various peaks corresponding to the aromatic C-H and C=C bonds. The presence of a copper complex and an acidic proton, potentially due to intramolecular hydrogen bonding, has been indicated by FT-IR spectroscopy. biosynth.com The NIST WebBook provides IR spectral data for related isomers, which can be used for comparative analysis. nist.govnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound typically shows absorption bands in the UV region, arising from π-π* and n-π* transitions associated with the aromatic ring and the carbonyl group.

X-ray Crystallography for Three-Dimensional Structural Determination

Chromatographic Methods (e.g., HPLC, GLC) for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. Reverse-phase HPLC methods have been developed for the analysis of related compounds, such as 2-hydroxy-4-methoxybenzaldehyde (B30951), often using a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. sielc.com Such methods can be adapted for the purity assessment of this compound. bldpharm.com A validated HPLC method has been established for the simultaneous determination of 2-hydroxy-4-methoxybenzaldehyde and 2-hydroxy-4-methoxybenzoic acid. colab.ws

Gas-Liquid Chromatography (GLC): GLC, a type of gas chromatography, can also be used for the separation and analysis of this compound, particularly for assessing its purity. biosynth.com

Computational Chemistry and Molecular Modeling in 2 Hydroxy 6 Methoxybenzaldehyde Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), thereby forecasting the affinity and binding mode. This method is instrumental in structure-based drug design for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's biological activity.

In research involving derivatives of 2-Hydroxy-6-methoxybenzaldehyde, molecular docking has been employed to identify and characterize interactions with specific biological targets. A notable example involves a benzochalcone derivative, (E)-1-(2-hydroxy-6-methoxyphenyl)-3-(naphthalen-2-yl)prop-2-en-1-one, which was investigated for its antimitotic activity. Docking studies were performed to elucidate its binding mode with tubulin, a critical protein involved in cell division. The simulations revealed that the derivative likely binds to the colchicine (B1669291) binding site of tubulin, a key pocket for many antimitotic agents. The 2-hydroxy-6-methoxyphenyl moiety of the compound was found to be crucial for this interaction, forming specific hydrogen bonds and hydrophobic contacts with key amino acid residues within the binding site, thereby inhibiting tubulin polymerization researchgate.net.

Similarly, docking studies on other salicylaldehyde (B1680747) derivatives have been used to predict their potential as inhibitors for various enzymes. For instance, salicyl alcohol derivatives were docked into the active site of cyclooxygenase-2 (COX-2), revealing favorable binding energies and interactions that suggest a potential mechanism for their anti-inflammatory properties researchgate.net. These simulations guide the synthesis of new derivatives with modified functional groups to optimize binding affinity and selectivity for the target protein.

| Derivative Class | Protein Target | Key Findings from Docking |

| Benzochalcones | Tubulin | Binding at the colchicine site, inhibition of polymerization researchgate.net. |

| Salicyl Alcohol Derivatives | Cyclooxygenase-2 (COX-2) | Favorable binding energies suggesting potential for COX-2 inhibition researchgate.net. |

| Hydrazone Derivatives | EGFR/HER2 Kinases | Prediction of binding affinities and interactions with kinase domains nih.gov. |

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, stability, and reactivity of molecules. These calculations provide valuable data on properties such as molecular geometry, charge distribution, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP).

For compounds related to this compound, such as its isomers and derivatives, DFT calculations have been extensively used to understand their fundamental chemical nature. Studies on 3-Hydroxy-4-methoxybenzaldehyde and 4-methoxysalicylaldehyde using the B3LYP/6-311++G(d,p) basis set have provided detailed insights into their molecular structures, vibrational frequencies, and electronic properties ajol.infoniscpr.res.inresearchgate.net.

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity and stability; a smaller gap generally implies higher reactivity niscpr.res.inmdpi.com. The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for predicting how the molecule will interact with biological receptors niscpr.res.in.

| Quantum Chemical Parameter | Significance in Molecular Analysis |

| HOMO Energy | Indicates the electron-donating capability of the molecule. |

| LUMO Energy | Indicates the electron-accepting capability of the molecule. |

| HOMO-LUMO Energy Gap (ΔE) | A measure of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity niscpr.res.in. |

| Molecular Electrostatic Potential (MEP) | Maps the electrophilic and nucleophilic sites, predicting non-covalent interaction patterns niscpr.res.in. |

| Mulliken Atomic Charges | Describes the distribution of electron charge among the atoms in the molecule. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby saving time and resources in the drug discovery process duke.edu.

For the broader class of salicylaldehyde derivatives, QSAR studies have been successfully applied to understand and predict their biological activities. In one study, a series of salicylaldehyde acylhydrazones were synthesized and tested for their cytotoxicity. A QSAR analysis revealed that the biological activity was predominantly influenced by the compounds' solubility and lipophilicity nih.gov. The resulting model demonstrated a parabolic relationship between lipophilicity (expressed as log P) and cytotoxicity, allowing for the optimization of the chemical structure to achieve maximum activity nih.gov.

Another study focused on salicylaldehyde Schiff bases as potential antiviral agents against coronaviruses. QSAR models were developed to correlate structural features of the compounds with their antiviral efficacy, providing a framework for designing more potent derivatives acs.org. These models typically rely on calculating a variety of molecular descriptors, which can be categorized as electronic, steric, hydrophobic, or topological, to build a robust predictive model. The success of these models for salicylaldehyde derivatives underscores the potential of QSAR to guide the development of new therapeutic agents based on the this compound scaffold.

Conformational Analysis and Molecular Dynamics Simulations of this compound Derivatives

While molecular docking provides a static snapshot of a ligand-receptor interaction, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view of the system. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies, whereas MD simulations simulate the movement of atoms and molecules over time, providing insights into the stability of ligand-protein complexes and the conformational changes that may occur upon binding.

MD simulations have been applied to salicylaldehyde derivatives to validate docking results and to better understand their interaction mechanisms. For example, after docking salicyl alcohol derivatives into the COX-2 enzyme, MD simulations were performed to assess the stability of the predicted binding poses researchgate.net. These simulations, often run for hundreds of nanoseconds, can reveal whether the key hydrogen bonds and hydrophobic interactions observed in the static dock are maintained over time in a dynamic, solvent-exposed environment researchgate.net.

Furthermore, MD simulations can elucidate the mechanism of action at a molecular level. In studies of other salicylaldehyde derivatives, simulations have been used to analyze their adsorption onto surfaces or their partitioning into lipid bilayers, which is crucial for understanding bioavailability and membrane transport researchgate.netnih.gov. These dynamic studies provide a more realistic picture of the molecular interactions governing the biological activity of this compound derivatives.

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, involves the computational screening of large libraries of chemical structures to identify those that are most likely to bind to a drug target. This approach allows researchers to prioritize which compounds to synthesize and test in the lab. A key strategy in this process is the design of virtual libraries around a "scaffold," which is a core chemical structure known to have some affinity for a particular class of targets.

The benzaldehyde (B42025) moiety, including substituted variants like this compound, can serve as a valuable scaffold for the design of such libraries. Its ability to be chemically modified at several positions allows for the creation of a diverse set of derivatives with varied physicochemical properties.

A relevant example is the use of a benzyloxybenzaldehyde scaffold to develop selective inhibitors for aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer. Researchers designed and screened a library of derivatives, leading to the identification of potent and selective inhibitors researchgate.net. The computational part of the study, including docking, supported the experimental findings by suggesting a favorable binding mode for the most active compounds. This integrated approach of virtual library design, screening, and experimental validation is a powerful paradigm in modern drug discovery researchgate.net. Privileged scaffolds, or structures that can bind to multiple biological targets, are often used to generate libraries for screening against different diseases, and salicylaldehyde-based structures fit this description well nih.gov.

Future Research and Therapeutic Frontiers of this compound

The synthetic compound this compound and its derivatives are emerging as a versatile scaffold in medicinal chemistry, prompting further exploration into their therapeutic potential. Future research is poised to delve deeper into novel biological targets, advanced drug delivery systems, and synergistic treatment modalities. Concurrently, the application of cutting-edge "omics" technologies and the development of sustainable manufacturing processes are set to revolutionize the journey of these compounds from laboratory synthesis to clinical application.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Hydroxy-6-methoxybenzaldehyde, and how can reaction yields be optimized?

- Answer : this compound is typically synthesized via formylation of substituted phenols. In catalytic reactions, yields up to 86% have been achieved under optimized conditions (e.g., 70°C for 2 hours using acid catalysts) . For regioselective synthesis, pre-functionalized starting materials like 2-hydroxy-5-methoxybenzaldehyde are commercially available and used in multi-step protocols . Key factors for yield optimization include temperature control, catalyst loading, and solvent selection (e.g., ethanol for Schiff base formation) .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Answer : The compound is classified as harmful (H302, H319) and requires:

- Personal protective equipment (PPE) : Nitrile gloves, tightly sealed goggles, and lab coats .

- Ventilation : Use fume hoods to avoid inhalation of dust/vapors .

- Storage : Keep containers tightly sealed in dry, ventilated areas away from incompatible substances .

- Spill management : Avoid dust generation; clean with non-sparking tools and dispose as hazardous waste .

Q. How can researchers verify the purity and structural integrity of this compound?

- Answer :

- Chromatography : HPLC or TLC with UV detection (λ ~270 nm) to assess purity .

- Spectroscopy : FT-IR for functional groups (e.g., aldehyde C=O stretch at ~1680 cm⁻¹, phenolic O-H at ~3200 cm⁻¹) and UV-Vis for electronic transitions .

- Crystallography : Single-crystal X-ray diffraction using SHELX software for 3D structural validation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in the reactivity data of this compound?

- Answer : Density Functional Theory (DFT) calculations can predict electrophilic/nucleophilic sites via Fukui function analysis and molecular orbital studies. For example, the aldehyde group's electrophilicity explains its reactivity in Schiff base formation, while methoxy groups influence regioselectivity in coupling reactions . Discrepancies in solubility data (e.g., ethanol vs. water) can be modeled using solvation free energy calculations .

Q. What strategies are effective for incorporating this compound into bioactive compound synthesis?

- Answer :

- Schiff base formation : React with amines (e.g., 4-hydroxy-2-methylaniline) to create antimicrobial or antioxidant agents .

- Metal coordination : Use as a ligand for transition metals (e.g., Cu²⁺ or Fe³⁺) to study catalytic or redox properties .

- Hybrid molecules : Combine with pharmacophores like chalcones or flavones for drug discovery applications .

Q. How can researchers address discrepancies in reported spectral data for this compound derivatives?

- Answer : Contradictions in NMR or IR spectra often arise from solvent effects or tautomerism. For example:

- Solvent polarity : Compare DMSO-d₆ (stabilizes enol tautomers) vs. CDCl₃ (favors keto forms) in ¹H NMR .

- pH-dependent shifts : Use buffer solutions to standardize conditions for UV-Vis analysis .

- Crystallographic validation : Cross-reference experimental data with X-ray structures to resolve ambiguities .

Methodological Considerations

- Experimental Design : Prioritize small-scale trials (1–5 mmol) to optimize conditions before scaling up .

- Data Validation : Use multi-technique approaches (e.g., HPLC + XRD) to confirm compound identity .

- Ethical Compliance : Adhere to institutional guidelines for handling hazardous materials and disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.